molecular formula C16H21ClO3 B3023961 4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone CAS No. 898785-90-5

4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Cat. No. B3023961
CAS RN: 898785-90-5
M. Wt: 296.79 g/mol
InChI Key: GMBGSQXZUFAJIE-UHFFFAOYSA-N
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Description

4-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, also known as 4-chloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, is a synthetic compound that has been used in a variety of scientific research applications. It is a white powder that is soluble in water and has a molecular weight of 653.77 g/mol. This compound has been used in a variety of research applications, including the study of biochemistry, physiology, and drug delivery systems.

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures similar to "4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone" are often synthesized for their potential biological activities. For instance, the synthesis of heterocyclic compounds with expected biological activity involves complex reactions, indicating a broad interest in such molecules for their antimicrobial and antifungal properties (Sayed et al., 2003). This suggests that derivatives of "this compound" could also be explored for similar applications.

Environmental Degradation Studies

Research on the degradation pathways and products of chlorinated phenols, like 4-chlorophenol, provides valuable insights into environmental chemistry and pollution control. For example, catalytic ozonation with specific catalysts can efficiently degrade chlorophenols, leading to the formation of low molecular weight acids and ultimately contributing to environmental detoxification (Qi et al., 2014). This research could inform studies on the environmental behavior of "this compound," especially regarding its degradation and potential impact.

Advanced Material Applications

The compound's structural features, particularly the 1,3-dioxan ring, are relevant in the synthesis of advanced materials. For instance, oligophenylenevinylenes (OPVs) with similar dioxan derivatives have been synthesized and tested in photovoltaic cells, indicating the role of such structures in developing renewable energy technologies (Jørgensen & Krebs, 2005). This highlights the potential of "this compound" in material science and energy research.

Ligand Synthesis for Coordination Chemistry

The synthesis of new ligands for coordination chemistry often involves chlorophenol derivatives as precursors, indicating the utility of such compounds in creating complex molecules with potential applications in catalysis and metal ion detection (Ghaffarinia & Golchoubian, 2005). This suggests that derivatives of "this compound" may also be valuable in designing new ligands with specific coordination properties.

properties

IUPAC Name

1-(4-chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClO3/c1-16(2)10-19-15(20-11-16)5-3-4-14(18)12-6-8-13(17)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBGSQXZUFAJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645921
Record name 1-(4-Chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898785-90-5
Record name 1-(4-Chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
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4'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

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